N-ethylacrylamide

Thermoresponsive Polymers LCST Hydrogels

N-Ethylacrylamide (NEAM) is a monofunctional N-substituted acrylamide monomer (C₅H₉NO, MW 99.13 g/mol) characterized by a reactive vinyl group and an ethyl substituent on the amide nitrogen. It is commercially supplied as a liquid with a density of 0.93235 g/cm³ at 25 °C, a refractive index n20/D of 1.4700, and is typically stabilized with 100–500 ppm MEHQ inhibitor.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 5883-17-0
Cat. No. B034280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethylacrylamide
CAS5883-17-0
SynonymsN-ETHYL ACRYLAMIDE; N-ethyl-2-Propenamide
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCCNC(=O)C=C
InChIInChI=1S/C5H9NO/c1-3-5(7)6-4-2/h3H,1,4H2,2H3,(H,6,7)
InChIKeySWPMNMYLORDLJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylacrylamide (CAS 5883-17-0): Technical Baseline and Core Properties for Scientific Procurement


N-Ethylacrylamide (NEAM) is a monofunctional N-substituted acrylamide monomer (C₅H₉NO, MW 99.13 g/mol) characterized by a reactive vinyl group and an ethyl substituent on the amide nitrogen [1]. It is commercially supplied as a liquid with a density of 0.93235 g/cm³ at 25 °C, a refractive index n20/D of 1.4700, and is typically stabilized with 100–500 ppm MEHQ inhibitor . Its homopolymer, poly(N-ethylacrylamide) (PEA), exhibits thermoresponsive lower critical solution temperature (LCST) behavior in aqueous media, transitioning from a hydrophilic extended coil to a hydrophobic globular state upon heating [2]. This foundational thermosensitivity underpins its utility in smart hydrogels, drug delivery carriers, and microfluidic actuators, where precise thermal triggering is required.

Why N-Ethylacrylamide Cannot Be Casually Substituted by Other Acrylamide Monomers in Precision Polymer Design


The substitution of N-ethylacrylamide (NEAM) with ostensibly similar N-alkylacrylamides—such as N-isopropylacrylamide (NIPAM), N,N-dimethylacrylamide (DMAA), or acrylamide (AAm)—fundamentally alters the hydrophilic-hydrophobic balance, LCST transition temperature, copolymerization kinetics, and mechanical properties of the resulting polymer networks [1]. NEAM occupies a distinct intermediate position: its ethyl substituent confers greater hydrophobicity than acrylamide but less than NIPAM or N,N-diethylacrylamide [2]. This precise balance enables thermoresponsive polymers with LCST values in the ~70–80 °C range, significantly higher than the ~32–35 °C of PNIPAM [3]. Furthermore, NEAM copolymerizes with distinct reactivity ratios, affecting monomer sequence distribution and, consequently, the sharpness and hysteresis of thermal transitions [4]. Blind substitution thus risks shifting the operational temperature window beyond the intended application range, altering swelling kinetics, or compromising mechanical integrity, rendering the material unsuitable for biomedical or industrial processes requiring specific thermal actuation profiles.

Quantitative Differentiation of N-Ethylacrylamide Against Closest Analogs: A Procurement-Focused Evidence Compendium


LCST Thermal Transition: NEAM Homopolymer vs. NIPAM Homopolymer

The homopolymer of N-ethylacrylamide (PEA) exhibits a lower critical solution temperature (LCST) of approximately 73–78 °C, whereas the widely used analog poly(N-isopropylacrylamide) (PNIPAM) transitions at ~32–35 °C [1]. This 40–45 °C upward shift is quantified by DSC and turbidimetry [2]. The difference stems from the weaker hydrophobic driving force of the ethyl group compared to the isopropyl moiety.

Thermoresponsive Polymers LCST Hydrogels

LCST Modulation by Hydrophobic Comonomer Incorporation: NEAM vs. NIPAM Copolymers with Styrene

Copolymerization with the hydrophobic monomer styrene depresses the LCST of both NEAM- and NIPAM-based polymers, but the magnitude of the shift and the absolute temperature ranges differ significantly. For NEAM copolymers, incorporation of 6.0 mol% styrene lowers the cloud point from ~56 °C to ~24 °C (ΔT = 32 °C) [1]. In contrast, for NIPAM copolymers, 16.9 mol% styrene is required to shift the LCST from ~32 °C to ~10 °C (ΔT = 22 °C) [1].

Copolymerization Thermosensitivity LCST Tuning

Mechanical Properties of Copolymer Gels: NEAM vs. NIPAM Content-Dependent Modulus

In random copolymer gels of NIPAM and NEAM synthesized at a 1:1 molar ratio in methanol-water mixtures, the mechanical strength—quantified by Young's modulus and storage modulus—decreases significantly as the proportion of NIPAM in the feed increases [1]. Specifically, gels with higher NEAM content exhibit higher modulus values, indicating that NEAM contributes to a stiffer, more mechanically robust network compared to NIPAM under equivalent synthesis conditions.

Hydrogel Mechanics Rheology Copolymer Networks

Physical Crosslinking and Gelation Behavior in Biopolymer Blends: NEAM vs. NIPAM

In blends of poly(N-isopropylacrylamide-co-N-ethylacrylamide) copolymers with carboxymethyl cellulose (CMC), low contents of NEAM (i.e., ≤ a few mol%) promote physical crosslinking and gelation via hydrogen bonding, while simultaneously mitigating the cononsolvency (precipitation in mixed solvents) observed for pure PNIPAM homopolymers [1]. In contrast, higher NEAM contents disrupt gelation entirely. This tunable gelation behavior is unique to NEAM and is not observed with NIPAM homopolymers or copolymers containing other acrylamides.

Physical Crosslinking Hydrogen Bonding Cononsolvency

Copolymerization Reactivity Ratios: NEAM with NIPAM vs. Other Acrylamide Pairs

The controlled RAFT copolymerization of N-ethylacrylamide (EA) with N-n-propylacrylamide (nPA) yields well-defined block random copolymers with low polydispersity, and the kinetics confirm that EA and nPA copolymerize in a statistically random fashion when appropriate conditions are employed [1]. While absolute reactivity ratios for the EA/nPA pair are not explicitly reported in the abstract, the study demonstrates that the composition can be precisely tuned to achieve two distinct cloud points (41.5 °C and 53.0 °C) corresponding to each block [1]. In contrast, copolymerizations involving N,N-dimethylacrylamide (DMAA) with other monomers often exhibit strong compositional drift due to disparate reactivity ratios (e.g., r₁=0.288, r₂=1.460 for DMAA with DMAEA) [2], complicating the synthesis of gradient-free copolymers.

RAFT Polymerization Reactivity Ratios Copolymer Composition

Photo-Crosslinkable Terpolymer LCST Modulation via DMIAAm Incorporation: NEAM vs. NIPAM Baseline

In photo-crosslinkable terpolymers composed of NIPAAm, the chromophore monomer 2-(dimethylmaleimido)-N-ethylacrylamide (DMIAAm), and N,N-dimethylacrylamide (DMAAm), the phase transition temperature (Tc) decreases systematically with increasing DMIAAm content [1]. The DMIAAm monomer is a functionalized derivative of NEAM. While the Tc of the terpolymer is primarily governed by the NIPAAm/DMAAm ratio, the incorporation of DMIAAm (the NEAM-derived chromophore) allows for post-polymerization photo-crosslinking without abolishing thermosensitivity, whereas attempts to use unfunctionalized NEAM would not impart photoreactivity. The study demonstrates that the LCST behavior is retained and can be further tuned.

Photo-crosslinking LCST Chromophore-functionalized Polymers

Optimal Research and Industrial Application Scenarios for N-Ethylacrylamide Based on Verifiable Differentiation


High-Temperature Thermoresponsive Hydrogels for Industrial Separations and Biomedical Devices

N-Ethylacrylamide is the monomer of choice when the application requires a thermoresponsive polymer with an LCST significantly above body temperature (> 50 °C) but below the boiling point of water. Its homopolymer LCST of ~73–78 °C [1] makes it uniquely suited for processes such as high-temperature lignin separation from pulp mill effluents (~55 °C) [2], or for microfluidic valves that actuate in the 35–74 °C range [3]. Substitution with NIPAM (LCST ~32 °C) would result in premature collapse at ambient or physiological temperatures, rendering the device inoperable under the required conditions.

Double Thermosensitive Block Copolymers with Sequential Thermal Transitions

When a material must undergo two distinct, temperature-triggered phase changes—for example, to release one payload at a moderate temperature and a second at a higher temperature—N-ethylacrylamide enables the higher-temperature transition. As demonstrated in diblock copolymers with N-n-propylacrylamide, NEAM provides the second cloud point at ~53.0 °C, following a first transition at 41.5 °C [4]. This stepwise behavior is unattainable with monomers that have similar LCST values (e.g., NIPAM and N-n-propylacrylamide both transition near 20–35 °C). NEAM thus broadens the accessible temperature gap between sequential triggers.

Mechanically Robust Hydrogel Scaffolds and Actuators with Tunable Stiffness

For applications requiring hydrogels that maintain mechanical integrity under stress—such as soft robotic actuators, load-bearing tissue engineering scaffolds, or durable water-treatment membranes—copolymers containing N-ethylacrylamide offer superior modulus compared to NIPAM-rich analogs [5]. By adjusting the NEAM:NIPAM feed ratio, researchers can dial in the desired balance between thermosensitivity (from NIPAM) and mechanical stiffness (from NEAM), a dual tunability not possible with single-component systems or blends lacking NEAM.

Physically Crosslinked Injectable Hydrogels and Printable Bioinks

Low molar incorporation of N-ethylacrylamide into poly(N-isopropylacrylamide)-based copolymers promotes physical crosslinking via hydrogen bonding when blended with biopolymers like carboxymethyl cellulose, while simultaneously suppressing undesirable cononsolvency (precipitation) in mixed aqueous-organic solvents [6]. This unique property enables the formulation of shear-thinning, injectable hydrogels that gel in situ at physiological temperature and resist solvent-induced collapse—critical attributes for minimally invasive drug depots, cell encapsulation matrices, and extrusion-based 3D bioprinting.

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